molecular formula C22H20N4O3S B2965619 N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 899747-10-5

N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2965619
CAS RN: 899747-10-5
M. Wt: 420.49
InChI Key: CHPOIJUGUKQPKX-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The research on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide demonstrates the inclination of the pyrimidine ring to the naphthalene ring system, with molecules linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. This study highlights the molecular arrangement and potential interactions within the crystal structure, facilitating the understanding of its physical properties and potential applications in materials science (S. Subasri et al., 2017).

Molecular Interactions and Stability

Research into the structure, Hirshfeld surface analysis, and DFT calculation of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide reveals the stabilization of crystal structure through various noncovalent interactions. These studies offer insights into the compound's stability, chemical reactivity, and potential for various applications, including pharmaceuticals and materials engineering (M. Gouda et al., 2022).

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N, showing potential for anti-angiogenic activity. This suggests its applications in the development of new therapeutic strategies for diseases characterized by abnormal angiogenesis, such as cancer (Jiyong Lee et al., 2005).

Antimicrobial and Antiproliferative Activities

Studies on the antimicrobial and antiproliferative activities of related compounds, such as N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives, provide a foundation for the exploration of N-(naphthalen-1-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide in similar contexts. These compounds have shown efficacy against a range of microbial pathogens and cancer cell lines, suggesting potential for the development of new drugs with broad-spectrum activities (I‐Li Chen et al., 2013).

Electronic and Charge Transport Properties

The investigation into the electronic and charge transport properties of acetamide derivatives, including studies on their molecular properties and interactions, highlights the potential of these compounds in the development of materials for electronic applications. This research could lead to innovations in organic electronics, where these materials are used as semiconductors or components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) (A. Irfan et al., 2016).

Photochemical and Photophysical Properties

Naphthalene diimide-based coordination polymers exhibit reversible photochromic properties due to the presence of electron-deficient NDI moieties. This research opens up avenues for the development of novel photoresponsive materials, which can be used in various applications including sensors, switches, and optical data storage technologies (Jian‐Jun Liu et al., 2020).

properties

IUPAC Name

N-naphthalen-1-yl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13-11-23-20-18(21(28)26(3)22(29)25(20)2)19(13)30-12-17(27)24-16-10-6-8-14-7-4-5-9-15(14)16/h4-11H,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPOIJUGUKQPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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